Pimentol

Übersicht

Beschreibung

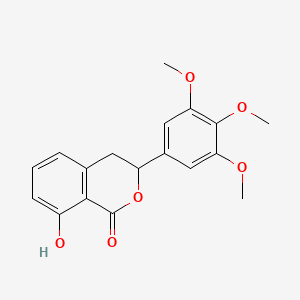

Pimentol is a natural compound with the molecular formula C23H26O12 . It is a type of phenylpropanoid and is found in powder form .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as spectroscopy, crystallography, and computational methods . Unfortunately, specific details about the molecular structure analysis of Pimentol are not available in the search results.Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Health Benefits

Pimentol: , primarily found in allspice essential oil, has been recognized for its potent antioxidant effects. The bioactive compounds in Pimentol, particularly eugenol , contribute to its health-promoting properties. These antioxidants are crucial in combating oxidative stress and may be beneficial in preventing diseases related to the excessive formation of oxygen radicals .

Food Industry Applications

In the food sector, Pimentol’s antioxidant qualities extend the shelf life of products by preventing oxidation. Its application is not limited to preservation; it also enhances flavor profiles, adding a unique depth to culinary creations with its cinnamon, cloves, and nutmeg-like flavors .

Cosmetic Industry Utilization

The cosmetic industry values Pimentol for its fragrance and preservative properties. It is used in the formulation of perfumes and skincare products. Its antioxidant action also plays a role in anti-aging products, helping to protect the skin from environmental stressors .

Pharmaceutical Applications

Pimentol’s medicinal properties are harnessed in the pharmaceutical industry. Its anti-inflammatory and analgesic effects make it a candidate for natural remedies and as an ingredient in over-the-counter medications .

Agricultural Benefits

Agriculturally, Pimentol can be used as a natural pesticide, leveraging its properties to protect crops from pests without the harmful side effects associated with synthetic chemicals. This application supports sustainable farming practices .

Research in Fermentation Processes

The PIMENTO project focuses on the innovation of fermented foods, where Pimentol could play a role in enhancing the fermentation process. Its antimicrobial properties may improve the safety and quality of fermented products .

Veterinary Medicine

In veterinary medicine, Pimentol is explored for its potential to act as a natural additive in animal feed. It may improve animal health and growth rates by providing antioxidant benefits and acting against common pathogens .

Environmental Applications

Pimentol’s role in environmental protection is an emerging field of study. Its ability to neutralize free radicals suggests potential applications in pollution control and the development of greener technologies .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. According to the material safety data sheet for Pimentol, precautions should be taken to avoid dust formation and inhalation . In case of contact with eyes or skin, or if ingested, medical attention should be sought .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O12/c1-3-4-10-5-14(32-2)18(27)15(6-10)34-23-21(30)20(29)19(28)16(35-23)9-33-22(31)11-7-12(24)17(26)13(25)8-11/h3,5-8,16,19-21,23-30H,1,4,9H2,2H3/t16-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQREKVEOMIWQF-JTLUYSSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC=C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161857 | |

| Record name | Pimentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pimentol | |

CAS RN |

141913-95-3 | |

| Record name | β-D-Glucopyranoside, 2-hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl, 6-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141913-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141913953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U53LNA6A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

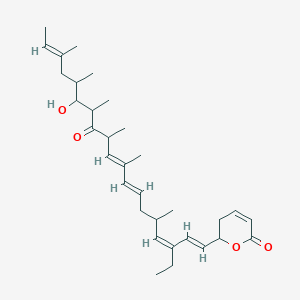

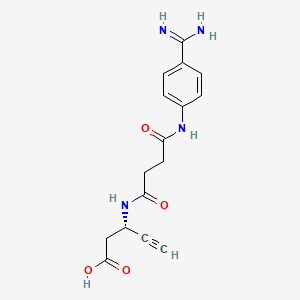

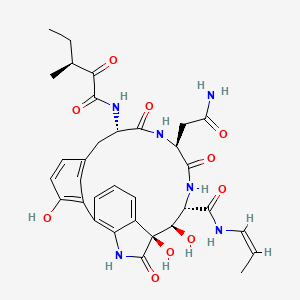

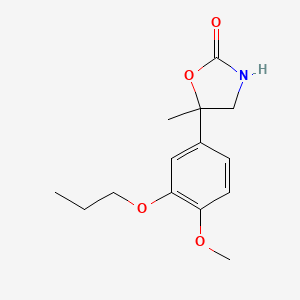

Feasible Synthetic Routes

Q & A

Q1: The research mentions pimentol exhibits strong antioxidant activity. How does this translate to potential benefits within a biological system?

A1: Pimentol demonstrates potent free radical scavenging abilities, effectively inhibiting the formation of malondialdehyde (MDA) from 2-deoxyribose and the hydroxylation of benzoate by neutralizing hydroxyl radicals []. This activity is comparable to alpha-tocopherol, a well-known antioxidant []. By scavenging these reactive oxygen species, pimentol could potentially protect cells and tissues from oxidative damage, which is implicated in various diseases. Additionally, pimentol effectively inhibits the formation of pentosidine [], a marker of advanced glycation end products (AGEs), further suggesting a role in mitigating age-related complications and diabetic complications.

Q2: One study highlights pimentol's ability to inhibit ovalbumin permeation through Caco-2 cell monolayers. What is the significance of this finding?

A2: The Caco-2 cell monolayer model is widely used to study intestinal absorption and permeability []. Pimentol's ability to hinder ovalbumin permeation through this model suggests it might influence the intestinal absorption of certain molecules []. This finding has implications for understanding potential interactions with food components or drugs. Furthermore, structure-activity relationship studies indicate that the presence of a catechol structure in pimentol plays a crucial role in this inhibitory activity [], providing valuable insights for further research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline](/img/structure/B1241351.png)

![1-[1-Butyl-2-oxo-4-[3-(pyridin-3-ylmethoxy)phenyl]-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1241356.png)

![2-[(3,4-difluorophenyl)amino]-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide](/img/structure/B1241358.png)

![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)

![1-[[2,7-Bis(2,6-dimethylmorpholin-4-yl)-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol](/img/structure/B1241369.png)